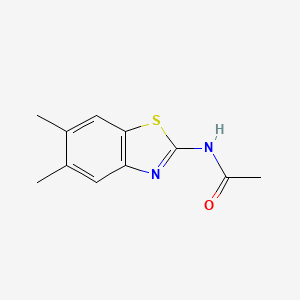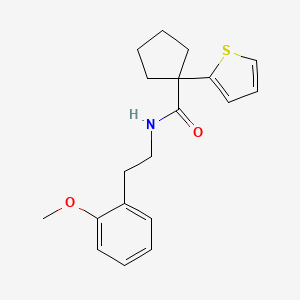
N-(2-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as MTPTC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MTPTC is a synthetic compound that belongs to the family of phenethylamines and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
One significant area of research involves the synthesis of novel compounds and their subsequent biological evaluation, particularly for anti-inflammatory and analgesic properties. For instance, the study of aminothiazoles and related derivatives demonstrated their potential as anti-inflammatory agents through various synthetic pathways (Thabet et al., 2011). Similarly, bis(thiophenyl)alkanediamides were synthesized and shown to possess anti-inflammatory and analgesic activities (Avakyan et al., 2005), indicating the therapeutic potential of thiophene-containing compounds.
Antimicrobial and Antioxidant Studies
The antimicrobial and antioxidant properties of certain compounds are also a focus of research. For example, lignan conjugates synthesized through cyclopropanation exhibited excellent antibacterial and antifungal activity, as well as significant antioxidant potential (Raghavendra et al., 2016). These findings suggest the value of exploring the structural modification of cyclopentanecarboxamide derivatives for similar applications.
Material Science Applications
Research extends into material science, where thiophene derivatives have been utilized as photostabilizers for poly(vinyl chloride) (PVC), indicating their utility in enhancing the durability of materials under UV exposure (Balakit et al., 2015). This application demonstrates the versatility of thiophene-containing compounds in both biomedical and material science fields.
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-22-16-8-3-2-7-15(16)10-13-20-18(21)19(11-4-5-12-19)17-9-6-14-23-17/h2-3,6-9,14H,4-5,10-13H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSBNIXZFQGTJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2(CCCC2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


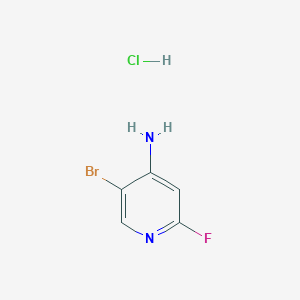
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2406211.png)
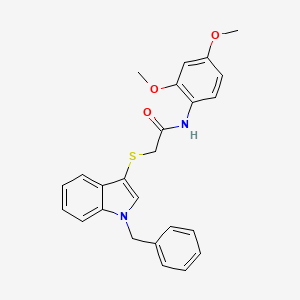

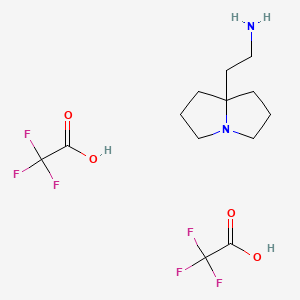
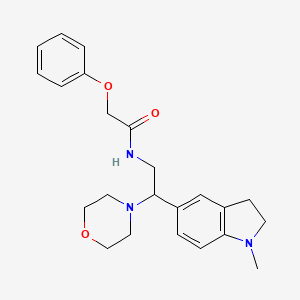

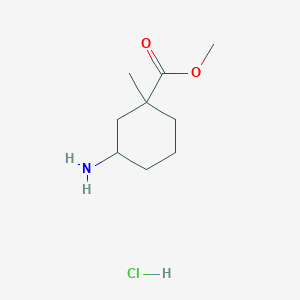

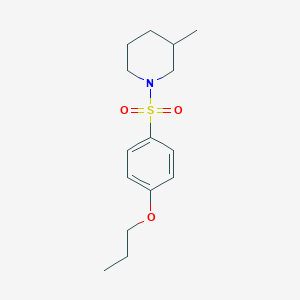
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2406226.png)

